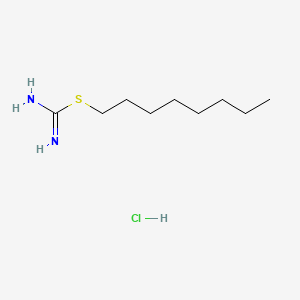
Octylthiouronium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of octyl carbamimidothioate hydrochloride can be achieved through several methods. One common approach involves the reaction of octylamine with thiourea in the presence of hydrochloric acid. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in a one-pot synthesis under catalyst-free conditions . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Octyl carbamimidothioate hydrochloride undergoes various chemical reactions, including substitution and oxidation reactions. In substitution reactions, it can react with different nucleophiles to form new compounds. For example, it can react with aryl diazonium salts to form S-aryl carbamimidothioates . In oxidation reactions, it can be oxidized to form sulfoxides or sulfones under appropriate conditions. Common reagents used in these reactions include diazonium salts, isothiocyanates, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
Octyl carbamimidothioate hydrochloride has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In medicine, it is being investigated for its potential use in the treatment of diseases such as hepatitis C and severe acute respiratory syndrome (SARS) . Additionally, it has industrial applications in the production of functional materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of octyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial growth by interfering with essential cellular processes . It can also modulate the activity of certain enzymes and proteins, leading to its therapeutic effects. The exact molecular pathways involved in its action are still under investigation, but it is known to affect the oxidative stress response and immune modulation .
Comparison with Similar Compounds
Octyl carbamimidothioate hydrochloride is similar to other carbamimidothioate derivatives, such as S-aryl carbamimidothioates and S-benzylisothiourea hydrochloride . it is unique due to its specific octyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other compounds may not be as effective. Similar compounds include 2-octyl-isothiourea hydrochloride and octylthiuronium chloride .
Properties
CAS No. |
3544-29-4 |
|---|---|
Molecular Formula |
C9H21ClN2S |
Molecular Weight |
224.80 g/mol |
IUPAC Name |
octyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C9H20N2S.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H3,10,11);1H |
InChI Key |
NDQKEVRWEXNJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


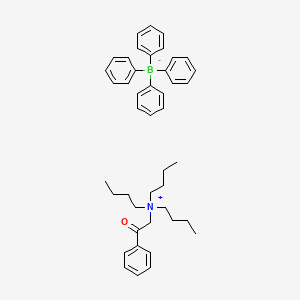
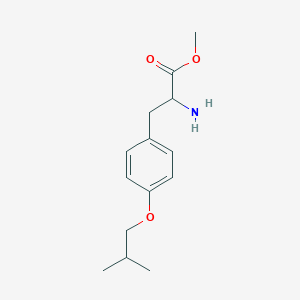


![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
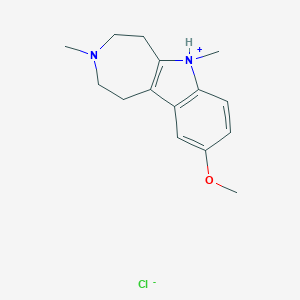
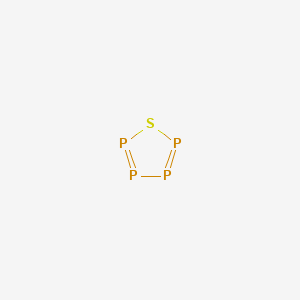
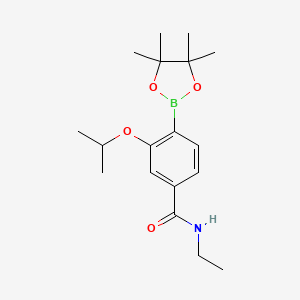
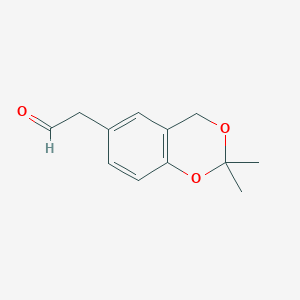
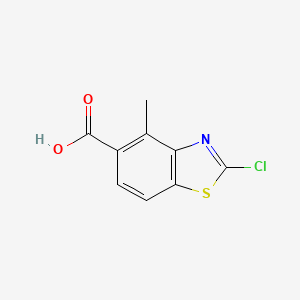
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
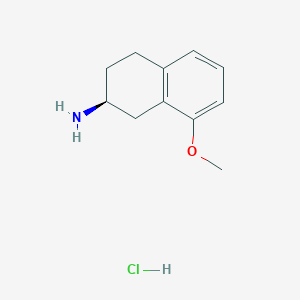
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
